An In-depth Technical Guide to the Synthesis of 4-hydroxy-N,N-dipropyltryptamine
An In-depth Technical Guide to the Synthesis of 4-hydroxy-N,N-dipropyltryptamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical synthesis of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a psychedelic compound of the tryptamine class. 4-HO-DPT, also known as deprocin, is the 4-hydroxyl analog of N,N-dipropyltryptamine (DPT) and a structural homolog of psilocin (4-HO-DMT), the active metabolite of psilocybin.[1][2] The synthesis of 4-substituted tryptamines is of significant interest to researchers studying the structure-activity relationships of serotonergic compounds and for the development of potential novel therapeutics.
This document outlines a plausible multi-step synthesis for 4-HO-DPT, adapted from established procedures for structurally similar analogs.[3][4] It includes detailed experimental protocols, quantitative data summaries, and visualizations of the chemical pathway and pharmacological mechanism of action.
I. Chemical Synthesis of 4-hydroxy-N,N-dipropyltryptamine
The most common and effective route for the synthesis of 4-hydroxy-N,N-dialkyltryptamines involves a three-step process starting from a protected 4-hydroxyindole, typically 4-benzyloxyindole. This method avoids issues with the reactivity of the free hydroxyl group during the addition of the ethylamine side chain. The general workflow is as follows:
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Acylation : Reaction of 4-benzyloxyindole with oxalyl chloride followed by amination with dipropylamine to form the intermediate N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide.
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Reduction : Reduction of the glyoxylamide intermediate to form 4-benzyloxy-N,N-dipropyltryptamine.
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Deprotection : Removal of the benzyl protecting group via catalytic hydrogenation to yield the final product, 4-hydroxy-N,N-dipropyltryptamine.
Caption: A logical workflow for the three-step synthesis of 4-hydroxy-N,N-dipropyltryptamine.
II. Experimental Protocols
The following protocols are adapted from the synthesis of 4-hydroxy-N-isopropyltryptamine and provide a detailed methodology for the preparation of 4-HO-DPT.[3]
Step 1: Synthesis of N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide
This step involves the acylation of 4-benzyloxyindole at the 3-position using oxalyl chloride, followed by the addition of dipropylamine to form the corresponding glyoxylamide.
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Reaction:
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Dissolve 4-benzyloxyindole in a suitable anhydrous solvent (e.g., diethyl ether) and cool the solution to 0-5 °C.
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Add oxalyl chloride dropwise to the cooled solution. The reaction mixture is typically stirred for several hours at this temperature.
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Subsequently, add an excess of dipropylamine dropwise, ensuring the temperature remains controlled.
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Allow the reaction to warm to room temperature and stir overnight.
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Work-up and Purification:
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Remove the solvent under reduced pressure.
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The resulting residue can be purified by silica gel column chromatography to yield N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide.
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Step 2: Reduction of N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide to 4-Benzyloxy-N,N-dipropyltryptamine
The amide and ketone functionalities of the glyoxylamide intermediate are reduced to form the tryptamine backbone.
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Reaction:
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Suspend N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide in an anhydrous solvent such as tetrahydrofuran (THF).
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Add a reducing agent, such as borane-tetrahydrofuran complex (BH₃-THF), dropwise at a reduced temperature (e.g., 0 °C).
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After the addition, heat the reaction mixture to reflux and maintain for several hours to overnight.
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Work-up and Purification:
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Cool the reaction mixture and quench cautiously with an acid (e.g., HCl).
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Basify the mixture with a suitable base (e.g., ammonium hydroxide) to a pH greater than 8.
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Extract the product with an organic solvent (e.g., methylene chloride).
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Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate in vacuo.
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Purify the crude product by silica gel column chromatography to obtain 4-benzyloxy-N,N-dipropyltryptamine.
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Step 3: Deprotection to 4-hydroxy-N,N-dipropyltryptamine
The final step is the removal of the benzyl ether protecting group to yield the free 4-hydroxy compound.
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Reaction:
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Dissolve 4-benzyloxy-N,N-dipropyltryptamine in a solvent such as methanol.
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Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).
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Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) for several hours.
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Work-up and Purification:
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Filter the reaction mixture through celite to remove the palladium catalyst.
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Remove the solvent under reduced pressure to yield the final product, 4-hydroxy-N,N-dipropyltryptamine. Further purification can be achieved by recrystallization if necessary.
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III. Quantitative Data Presentation
The following tables provide an example of the quantitative data for each reaction step, based on the synthesis of a related analog. The actual amounts should be scaled as needed for the desired quantity of the final product.
Table 1: Reagents for the Synthesis of N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 4-Benzyloxyindole | 223.27 | (e.g., 2.0 g) | 1.0 |
| Oxalyl Chloride | 126.93 | (e.g., 2.3 g) | 2.0 |
| Dipropylamine | 101.19 | (e.g., 7.2 g) | 8.0 |
| Product | Yield | ||
| N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide | ~95% |
Table 2: Reagents for the Reduction to 4-Benzyloxy-N,N-dipropyltryptamine
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide | 378.49 | (e.g., 1.0 g) | 1.0 |
| Borane-THF complex (1.0 M) | - | (e.g., 8.0 mL) | 3.0 |
| Product | Yield | ||
| 4-Benzyloxy-N,N-dipropyltryptamine | ~20-25% |
Table 3: Reagents for the Deprotection to 4-hydroxy-N,N-dipropyltryptamine
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 4-Benzyloxy-N,N-dipropyltryptamine | 350.49 | (e.g., 200 mg) | 1.0 |
| 10% Palladium on Carbon | - | (catalytic amount) | - |
| Hydrogen Gas | 2.02 | (excess) | - |
| Product | Yield | ||
| 4-hydroxy-N,N-dipropyltryptamine | High |
IV. Pharmacology and Signaling Pathway
4-hydroxy-N,N-dipropyltryptamine is a psychedelic agent that primarily acts as a non-selective serotonin receptor agonist. Its psychoactive effects are believed to be mediated through its interaction with the serotonin 5-HT₂A receptor, similar to other classic psychedelics like psilocin and LSD. 4-HO-DPT also shows activity at 5-HT₂B and 5-HT₂C receptors.
The binding of 4-HO-DPT to the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. This involves the activation of the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately resulting in the modulation of neuronal activity that underlies the characteristic psychedelic experience.
Caption: Signaling pathway of 4-HO-DPT at the 5-HT2A receptor.
